2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the fluorophenoxy group: This can be achieved through nucleophilic substitution reactions involving fluorobenzene derivatives.
Introduction of the thiophen-2-ylmethyl group: This step may involve the use of thiophene derivatives and appropriate alkylating agents.
Formation of the piperidin-4-ylmethyl group: This can be synthesized using piperidine derivatives and suitable reagents.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide lies in the presence of the fluorophenoxy group, which may impart distinct chemical and biological properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall efficacy in various applications.
For detailed and specific information, consulting scientific literature and research articles is recommended.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-12-15-7-9-22(10-8-15)13-18-2-1-11-25-18/h1-6,11,15H,7-10,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQYLQAMKIEGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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